Mmp-7-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H44ClF3N6O9S |

|---|---|

Molecular Weight |

769.2 g/mol |

IUPAC Name |

(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-(2-amino-2-oxoethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H44ClF3N6O9S/c1-16(2)12-23(28(45)39-27(17(3)4)29(46)41-11-5-6-18(41)13-24(36)42)38-26(44)15-37-25(43)10-9-22(30(47)48)40-51(49,50)19-7-8-21(32)20(14-19)31(33,34)35/h7-8,14,16-18,22-23,27,40H,5-6,9-13,15H2,1-4H3,(H2,36,42)(H,37,43)(H,38,44)(H,39,45)(H,47,48)/t18-,22-,23-,27-/m0/s1 |

InChI Key |

QTHGVXWBMQNWSU-CXZWWHDOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CC(=O)N)NC(=O)CNC(=O)CC[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1CC(=O)N)NC(=O)CNC(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Mmp-7-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Mmp-7-IN-1, a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). This document details its inhibitory profile, the underlying molecular interactions, and relevant experimental protocols for its characterization.

Core Mechanism of Action

This compound is a potent and selective, non-hydroxamate inhibitor of MMP-7.[1][2] Its primary mechanism of action involves binding to the S1' subsite of the MMP-7 enzyme.[1][3][4] Unlike many broad-spectrum MMP inhibitors that function by chelating the catalytic zinc ion in the active site, this compound achieves its selectivity by targeting the more variable S1' pocket.[1][5] This subsite specificity allows for a more targeted inhibition of MMP-7, minimizing off-target effects on other MMPs.[1]

The development of this compound, also identified as compound 18 in foundational research, was achieved by hybridizing a known S1' subsite binder with short peptides to enhance potency and selectivity.[1][4] This strategic design resulted in an inhibitor with an IC50 value of 10 nM for MMP-7.[4]

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the quantitative data regarding the inhibitory potency and selectivity of this compound against various matrix metalloproteinases.

| Enzyme | IC50 (nM) |

| MMP-7 | 10 |

| MMP-1 | >10000 |

| MMP-2 | >10000 |

| MMP-3 | >10000 |

| MMP-8 | >10000 |

| MMP-9 | >10000 |

| MMP-12 | 2900 |

| MMP-13 | >10000 |

| MMP-14 | 450 |

Data sourced from Tabuse H, et al. J Med Chem. 2022.

Experimental Protocols

MMP-7 Enzyme Inhibition Assay

This protocol is adapted from the methodology used to characterize this compound and its analogs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MMP-7.

Materials:

-

Recombinant human MMP-7 (catalytic domain)

-

Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add the diluted this compound solutions or the vehicle control.

-

Add the recombinant human MMP-7 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-7 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time using a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Matrigel Cell Invasion Assay

This protocol provides a general framework for assessing the effect of this compound on cancer cell invasion, a process often mediated by MMP-7.

Objective: To evaluate the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.

Materials:

-

Cancer cell line known to express MMP-7 (e.g., HT-1080 fibrosarcoma cells)

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% Fetal Bovine Serum)

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 1 hour to allow for gelation.[6]

-

Culture cancer cells to sub-confluency and then serum-starve them overnight.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.[6]

-

Add medium containing a chemoattractant to the lower chamber of the 24-well plate.[6]

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.[6][7]

-

Fix the invaded cells on the lower surface of the membrane with a fixing solution.[7]

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of invaded cells in several random fields of view for each insert using a microscope.

-

Quantify the inhibitory effect of this compound on cell invasion by comparing the number of invaded cells in the treated groups to the vehicle control.

Signaling Pathways and this compound Intervention

MMP-7 is a downstream effector in several critical signaling pathways implicated in both normal physiological processes and disease states like cancer and fibrosis. This compound, by inhibiting MMP-7 activity, can modulate the outcomes of these pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a key regulator of MMP-7 expression.[8][9][10][11][12] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to induce the transcription of target genes, including MMP-7.[8][12] By inhibiting the enzymatic activity of MMP-7, this compound can block the downstream consequences of Wnt/β-catenin-driven MMP-7 expression, such as the degradation of extracellular matrix components during tumor invasion.

Caption: Wnt/β-catenin pathway leading to MMP-7 expression and its inhibition by this compound.

Notch Signaling Pathway

MMP-7 has a multifaceted relationship with the Notch signaling pathway.[13][14][15][16][17] In some contexts, MMP-7 can act upstream of Notch, processing Notch ligands or receptors to initiate signaling.[13] This activation can lead to cellular processes like cell fate determination and differentiation. Conversely, Notch signaling can also regulate the expression of MMPs, including MMP-7, often through downstream effectors like NF-κB.[13] By inhibiting MMP-7, this compound can potentially disrupt this crosstalk, preventing either the MMP-7-mediated activation of Notch or the downstream effects of Notch-driven MMP-7 activity.

Caption: Crosstalk between MMP-7 and the Notch signaling pathway, and the inhibitory point of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1' Subsite Binder with Short Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. snapcyte.com [snapcyte.com]

- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential activation of Wnt-β-catenin pathway in triple negative breast cancer increases MMP7 in a PTEN dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin signaling pathway may regulate the expression of angiogenic growth factors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Interactions between Notch and matrix metalloproteinases: the role in cancer | Hernole | Biuletyn Polskiego Towarzystwa Onkologicznego Nowotwory [journals.viamedica.pl]

- 14. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. vascularcell.com [vascularcell.com]

- 17. Notch signaling pathway in cancer: from mechanistic insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mmp-7-IN-1: IC50, Potency, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mmp-7-IN-1, a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). It details the inhibitor's potency through its IC50 values, outlines the experimental protocols for its characterization, and explores the critical signaling pathways influenced by MMP-7, offering a valuable resource for research in oncology, fibrosis, and inflammatory diseases.

Core Concepts: Potency and Selectivity of this compound

This compound is a small molecule inhibitor specifically designed to target the enzymatic activity of MMP-7.[1] MMP-7, also known as matrilysin, is a zinc-dependent endopeptidase that plays a crucial role in degrading components of the extracellular matrix (ECM) and processing a variety of signaling molecules.[1][2][3] Dysregulated MMP-7 activity is implicated in the progression of numerous pathologies, including cancer and fibrosis, making it a significant therapeutic target.[1][4]

This compound demonstrates high potency against its primary target and significant selectivity over other members of the MMP family. Its inhibitory capacity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes the quantitative data on the potency and selectivity of this compound against various matrix metalloproteinases. The data highlights its high affinity for MMP-7 compared to other MMPs.

| Target Enzyme | This compound IC50 (nM) | Selectivity over MMP-7 (Fold) | Reference |

| MMP-7 | 10 | - | [4] |

| MMP-14 | 450 | 45x | |

| MMP-2 | 11,000 | 1,100x | |

| MMP-12 | 2,900 | 290x | |

| MMP-8 | 59,000 | 5,900x | |

| MMP-3 | >100,000 | >10,000x | |

| MMP-9 | >100,000 | >10,000x | |

| MMP-13 | >100,000 | >10,000x |

Note: The compound is reported to be stable in serum and liver microsomes, suggesting suitability for in vivo studies.

Experimental Protocols: Determination of IC50 Values

The IC50 values for this compound are typically determined using an in vitro enzymatic assay that measures the catalytic activity of recombinant human MMP-7 in the presence of the inhibitor. A common method involves a fluorogenic peptide substrate.

This protocol outlines the general steps for determining the IC50 value of an MMP inhibitor.

-

Enzyme Activation: Pro-MMP-7 (the inactive zymogen) is activated to its catalytic form. This is often achieved by treatment with an agent like 4-aminophenylmercuric acetate (APMA) or by proteolytic cleavage with trypsin, followed by quenching of the activator.

-

Inhibitor Preparation: this compound is serially diluted in an appropriate buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35) to create a range of concentrations for testing. A DMSO control is also prepared.

-

Enzyme-Inhibitor Incubation: Activated MMP-7 is pre-incubated with the various concentrations of this compound (and the DMSO control) for a specified period at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic MMP-7 substrate, such as MOCAc-PLGL(Dpa)AR or Dnp-RPLALWRS.[4] Cleavage of this substrate by MMP-7 separates a quencher from a fluorophore, resulting in a measurable increase in fluorescence intensity.

-

Kinetic Measurement: The fluorescence is monitored over time using a fluorescence plate reader (e.g., at an excitation/emission wavelength pair appropriate for the substrate). The rate of the reaction (slope of the fluorescence vs. time curve) is calculated for each inhibitor concentration.

-

Data Analysis: The reaction rates are normalized to the control (enzyme with no inhibitor). The IC50 value is then determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Caption: Workflow for IC50 determination of an MMP-7 inhibitor.

MMP-7 in Cellular Signaling Pathways

MMP-7's role extends beyond ECM degradation; it is a critical modulator of multiple signaling pathways that control cell fate, proliferation, and migration. By inhibiting MMP-7, this compound can interfere with these pathological processes.

-

Wnt/β-Catenin Pathway: MMP-7 is a known transcriptional target of the canonical Wnt/β-catenin signaling pathway.[3] Furthermore, MMP-7 can create a positive feedback loop; it proteolytically cleaves E-cadherin at the cell surface, which disrupts adherens junctions and leads to the release of β-catenin.[3] This liberated β-catenin can then translocate to the nucleus to drive the expression of target genes, including MMP-7 itself.[3]

-

Notch Signaling Pathway: In certain contexts, such as pancreatic acinar cell transdifferentiation, MMP-7 activity is required for the activation of Notch signaling.[5] MMP-7 can process Notch receptors, leading to the release of the Notch intracellular domain (NICD), which travels to the nucleus to regulate gene expression related to cell fate decisions.[5][6]

-

EGFR/MEK/ERK Pathway: MMP-7 can indirectly activate the Epidermal Growth Factor Receptor (EGFR) signaling cascade. It does this by cleaving and releasing cell-surface-bound EGFR ligands like heparin-binding EGF (HB-EGF).[6][7] The subsequent activation of the EGFR-MEK-ERK pathway promotes cell dissociation and invasion, a hallmark of cancer progression.[7]

References

- 1. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. MMP7 - Wikipedia [en.wikipedia.org]

- 3. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnas.org [pnas.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

Mmp-7-IN-1: A Potent and Selective Inhibitor of Matrix Metalloproteinase-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mmp-7-IN-1 is a highly potent and selective small molecule inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in a variety of pathological processes including cancer progression and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and characterization, along with an exploration of its mechanism of action and its impact on relevant signaling pathways, are presented to facilitate its application in preclinical research and drug development.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 18 in its primary citation, is a synthetic molecule designed for high affinity and selectivity towards MMP-7.[1]

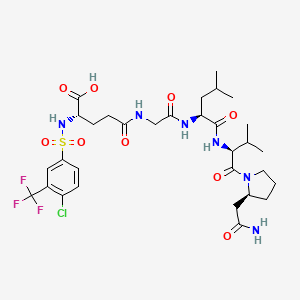

Chemical Structure:

A definitive 2D chemical structure diagram of this compound is best obtained from the supplementary information of its primary publication by Tabuse H, et al. in the Journal of Medicinal Chemistry (2022).

Physicochemical Properties:

The known quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C31H44ClF3N6O9S | [1] |

| Molecular Weight | 769.23 g/mol | [1] |

| CAS Number | 2865097-05-6 | [2] |

| IC50 (MMP-7) | 10 nM | [1][2] |

| Selectivity (IC50) | [1] | |

| MMP-2 | 11000 nM | [1] |

| MMP-3 | 100000 nM | [1] |

| MMP-8 | 59000 nM | [1] |

| Solubility (in vitro) | 10 mM in DMSO | [2] |

| Stability | Stable in serum and liver microsomes | [2] |

Mechanism of Action

This compound functions as a competitive inhibitor of MMP-7. The primary mechanism of action for many MMP inhibitors involves the chelation of the catalytic zinc ion (Zn2+) present in the active site of the enzyme.[3] This interaction prevents the binding and subsequent cleavage of natural substrates. The high potency and selectivity of this compound suggest specific interactions with the S1' subsite of the MMP-7 active site, a shallow hydrophobic pocket.[4] A detailed understanding of the binding mode, including the specific hydrogen bonds and hydrophobic interactions, would require structural biology studies, such as X-ray crystallography or computational modeling.

Experimental Protocols

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound is available in the supporting information of the publication by Tabuse H, et al., J Med Chem. 2022 Oct 13;65(19):13253-13263. This would typically involve a multi-step organic synthesis route, with purification and characterization (e.g., NMR, Mass Spectrometry) at each step to ensure the final product's identity and purity.

MMP-7 Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound against MMP-7 is typically determined using a fluorogenic substrate assay. The following is a generalized protocol based on common methodologies. For the specific protocol used for this compound, refer to the aforementioned primary publication.[5]

Materials:

-

Recombinant human MMP-7 (active form)

-

Fluorogenic MMP-7 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Add a fixed concentration of recombinant human MMP-7 to each well of the microplate.

-

Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-7 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathways

MMP-7 plays a crucial role in modulating several signaling pathways that are central to cancer progression and fibrosis. By inhibiting MMP-7, this compound can be a valuable tool to dissect and potentially counteract these pathological processes.

Wnt/β-catenin Signaling Pathway

MMP-7 is a well-established downstream target of the Wnt/β-catenin signaling pathway.[6] In many cancers, aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes including MMP-7. The secreted MMP-7 can then cleave cell surface molecules like E-cadherin, leading to the release of more β-catenin, thus creating a positive feedback loop that promotes cell proliferation and epithelial-mesenchymal transition (EMT).[6][7]

Caption: Wnt/β-catenin signaling leading to MMP-7 expression.

MMP-7 in Tissue Remodeling and Fibrosis

In fibrotic diseases, MMP-7 contributes to tissue remodeling by degrading components of the extracellular matrix (ECM) such as collagen IV, fibronectin, and laminin.[4][8] This degradation can disrupt normal tissue architecture and promote the activation of fibroblasts, leading to excessive ECM deposition and scar formation.

Caption: Role of MMP-7 in fibrosis and tissue remodeling.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of MMP-7 in health and disease. Its high potency and selectivity make it a superior probe compared to broader-spectrum MMP inhibitors. The data and protocols presented in this guide are intended to support further preclinical evaluation of this compound as a potential therapeutic agent for the treatment of cancers and fibrotic diseases where MMP-7 activity is a key driver of pathology.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are MMP-7 inhibitors and how do they work? [synapse.patsnap.com]

- 4. MMP7 - Wikipedia [en.wikipedia.org]

- 5. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Matrix Metalloproteinase-7 Attenuates Subpleural Fibrosis in Rheumatoid Arthritis-Associated Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Pharmacokinetics of MMP-7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Mmp-7-IN-1" appears to be a placeholder or a non-publicly disclosed entity. As such, this guide provides a comprehensive overview of the in vivo stability and pharmacokinetic profiles of representative Matrix Metalloproteinase-7 (MMP-7) inhibitors, drawing from publicly available data on both broad-spectrum and selective inhibitors. The methodologies and data presented herein are intended to serve as a technical reference for the development of novel MMP-7 inhibitors.

Executive Summary

Matrix Metalloproteinase-7 (MMP-7), or matrilysin, is a key enzyme in extracellular matrix remodeling and is implicated in various pathologies, including cancer and inflammatory diseases. The development of potent and selective MMP-7 inhibitors is a significant area of therapeutic research. Understanding the in vivo stability and pharmacokinetic (PK) properties of these inhibitors is critical for their successful translation into clinical candidates. This guide provides a detailed overview of the in vivo characteristics of MMP-7 inhibitors, methods for their evaluation, and representative data from preclinical and clinical studies.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of two first-generation, broad-spectrum MMP inhibitors, Prinomastat and Marimastat, in human clinical trials. These data are representative of the types of parameters evaluated for small molecule MMP inhibitors.

Table 1: Steady-State Pharmacokinetic Parameters of Prinomastat in Cancer Patients (Day 29)

| Dose (mg, twice daily) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

| 1 | 1.8 ± 1.0 | 5.8 ± 3.2 | 3.5 ± 2.6 |

| 2 | 11.8 ± 6.9 | 36.6 ± 22.8 | 3.2 ± 1.5 |

| 5 | 22.8 ± 10.1 | 82.5 ± 45.1 | 2.3 ± 0.6 |

| 10 | 49.3 ± 27.2 | 185.3 ± 117.2 | 2.3 ± 0.6 |

| 25 | 130.6 ± 63.8 | 511.2 ± 301.9 | 2.6 ± 0.8 |

| 50 | 252.1 ± 147.2 | 973.8 ± 593.8 | 2.8 ± 1.0 |

| 100 | 450.5 ± 213.9 | 1888.3 ± 948.3 | 4.9 ± 3.4 |

Data from a Phase I study of Prinomastat. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t1/2 = Elimination half-life.

Table 2: Pharmacokinetic Parameters of Marimastat in Healthy Male Volunteers (Single Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (μg·l⁻¹·h) |

| 25 | 73 ± 33 | 2.3 ± 0.8 | 456 ± 166 |

| 50 | 142 ± 58 | 2.2 ± 0.8 | 988 ± 451 |

| 100 | 230 ± 104 | 2.3 ± 0.7 | 1830 ± 840 |

| 200 | 410 ± 180 | 2.5 ± 0.5 | 3600 ± 1600 |

Data from a study in healthy male volunteers.[1] Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.[1]

Table 3: Terminal Elimination Half-Life of Marimastat in Healthy Male Volunteers (Repeat Doses)

| Dose (mg, twice daily) | Mean Terminal Elimination Half-life (h) |

| 50 | 10.38 |

| 100 | 9.96 |

| 200 | 9.17 |

Data from a study in healthy male volunteers.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo stability and pharmacokinetics. Below are representative protocols for key experiments.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This assay provides an early assessment of the metabolic stability of a compound in the liver.

Objective: To determine the in vitro metabolic stability of an MMP-7 inhibitor using liver microsomes.

Materials:

-

Test MMP-7 inhibitor

-

Liver microsomes (human, rat, mouse, or dog)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test inhibitor and positive controls in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test inhibitor at the desired final concentration (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to determine the remaining concentration of the parent inhibitor.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Preclinical Pharmacokinetic Study in Rodents

This study is essential to understand the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of an inhibitor.

Objective: To determine the pharmacokinetic profile of an MMP-7 inhibitor in rats following intravenous and oral administration.

Animal Model:

-

Male Sprague-Dawley rats (n=3-6 per group) with cannulated jugular veins for blood sampling.

Drug Formulation:

-

Intravenous (IV): A solution of the inhibitor in a suitable vehicle (e.g., saline, DMSO/PEG400).

-

Oral (PO): A solution or suspension of the inhibitor in a suitable vehicle (e.g., water with 0.5% methylcellulose).

Procedure:

-

Dosing:

-

IV Group: Administer the inhibitor as a single bolus injection via the tail vein (e.g., 1-5 mg/kg).

-

PO Group: Administer the inhibitor by oral gavage (e.g., 10-50 mg/kg).

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the inhibitor in plasma.

-

The method typically involves protein precipitation with a solvent like acetonitrile, followed by separation on a C18 column and detection by tandem mass spectrometry.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Parameters include: Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

-

Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

Clinical Pharmacokinetic Evaluation (Phase I)

This is a crucial step in human drug development to assess the safety, tolerability, and pharmacokinetics of a new drug candidate.

Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of an MMP-7 inhibitor in healthy volunteers or cancer patients.

Study Design:

-

A dose-escalation study design is typically employed.

-

Cohorts of subjects receive escalating single or multiple doses of the inhibitor.

Procedure:

-

Subject Enrollment: Recruit healthy volunteers or patients with the target disease based on defined inclusion and exclusion criteria.

-

Dosing Regimen: Administer the inhibitor orally at escalating dose levels (e.g., as seen for Prinomastat and Marimastat).

-

Pharmacokinetic Sampling: Collect serial blood samples at specified time points before and after drug administration.

-

Bioanalysis: Quantify the plasma concentrations of the inhibitor and any major metabolites using a validated bioanalytical method (typically LC-MS/MS).

-

Pharmacokinetic and Statistical Analysis:

-

Calculate pharmacokinetic parameters for each dose level.

-

Assess dose proportionality of exposure (Cmax and AUC).

-

Evaluate drug accumulation with multiple dosing.

-

Statistical analysis is performed to compare parameters across dose levels.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the in vivo evaluation of MMP-7 inhibitors.

References

The Pivotal Role of MMP-7 in Extracellular Matrix Remodeling: A Technical Guide for Researchers

For Immediate Release

An In-depth Exploration of Matrilysin (MMP-7) in Physiological and Pathological Tissue Dynamics

This technical guide provides a comprehensive overview of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, for researchers, scientists, and drug development professionals. We delve into its core functions in extracellular matrix (ECM) remodeling, detailing its substrate specificity, involvement in signaling pathways, and its roles in both normal physiological processes and the progression of diseases such as cancer and fibrosis. This guide also includes detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Introduction to MMP-7 (Matrilysin)

Matrix Metalloproteinase-7 (MMP-7) is the smallest member of the MMP family, distinguished by its lack of a hemopexin-like C-terminal domain.[1] It is a zinc-dependent endopeptidase secreted as a zymogen (pro-MMP-7) that requires proteolytic cleavage for activation.[1][2] MMP-7 is expressed by epithelial cells in various tissues and plays a crucial role in ECM degradation, tissue remodeling, and the regulation of bioactive molecules.[3][4] Its broad substrate specificity allows it to degrade a wide array of ECM components and cleave cell surface proteins, influencing cellular behaviors such as proliferation, migration, and apoptosis.[4][5]

Substrate Specificity of MMP-7

MMP-7 exhibits a broad substrate profile, enabling it to remodel the ECM and modulate cellular functions through the cleavage of various proteins.

Extracellular Matrix Substrates

MMP-7 is a potent proteinase capable of degrading several key components of the extracellular matrix, contributing to tissue remodeling and cell migration.[6]

-

Collagens: While not a primary collagenase for fibrillar collagens, MMP-7 can degrade collagen type IV, a major component of basement membranes.[7][8]

-

Fibronectin: MMP-7 can degrade fibronectin, a glycoprotein that plays a crucial role in cell adhesion and migration.[1][9]

-

Elastin: MMP-7 is considered a potent elastase, contributing to the breakdown of elastin fibers, which is particularly relevant in diseases affecting tissue elasticity.[6][10][11]

-

Proteoglycans: MMP-7 is a more potent proteoglycanase than other MMPs, cleaving core proteins of proteoglycans and affecting the structural integrity of the ECM.[6]

-

Laminin and Entactin: These basement membrane proteins are also substrates for MMP-7, and their degradation facilitates the breakdown of the basement membrane barrier.[1][8]

Non-ECM Substrates and Bioactive Molecules

Beyond the ECM, MMP-7 cleaves a variety of cell surface and soluble proteins, thereby regulating important cellular signaling pathways.

-

E-cadherin: Cleavage of the ectodomain of E-cadherin by MMP-7 disrupts cell-cell adhesion, promoting cell migration and proliferation.[5][12]

-

Fas Ligand (FasL): MMP-7 can cleave membrane-bound FasL, releasing a soluble form that can induce apoptosis in distant cells.[5]

-

Tumor Necrosis Factor-α (TNF-α): MMP-7 is involved in the processing of pro-TNF-α to its active, soluble form.[1]

-

Pro-MMPs: MMP-7 can activate other MMPs, such as pro-MMP-1, pro-MMP-2, and pro-MMP-9, in a proteolytic cascade that amplifies ECM degradation.[8]

Quantitative Data on MMP-7 Activity and Expression

Quantitative analysis of MMP-7 activity and expression is crucial for understanding its role in health and disease. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of MMP-7 Cleavage

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Tyrosyl-tRNA synthetase (YRS) | - | - | 2.50 x 10⁴ | [6] |

| Note: Specific kinetic parameters for many key ECM substrates are not widely reported in the literature. |

Table 2: MMP-7 Expression in Cancer

| Cancer Type | Tissue/Fluid | Fold Change/Expression Level (Cancer vs. Normal) | Method | Reference |

| Colorectal Carcinoma | Tissue | Significantly higher mRNA expression (p<0.0007) | RT-qPCR | |

| Renal Cell Carcinoma | Tissue | Positive expression in a high percentage of tumors | Immunohistochemistry | |

| Bladder Cancer | Serum | High levels (>10.0 ng/mL) associated with poor survival | ELISA | |

| Tongue Squamous Cell Carcinoma | Tissue | Overexpression in 84.9% of samples | Real-time PCR | |

| Lung Adenocarcinoma | Tissue | Significantly increased protein expression (76.0% vs 44.0%, p<0.001) | Immunohistochemistry | |

| Breast Cancer | Tissue | Weaker mRNA expression in tumor samples compared to healthy tissue | RT-PCR |

Table 3: MMP-7 Levels in Fibrotic Diseases

| Disease | Tissue/Fluid | Fold Change/Expression Level (Diseased vs. Control) | Method | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | Serum | Significantly elevated (p≤0.0001) | Multiplex/Singleplex Assay | |

| Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Increased protein levels in lung bases | Western Blot | |

| Progressive Pulmonary Fibrosis (PPF) | Serum | Significantly higher levels in PPF group (p=0.01) | Not specified | |

| Kidney Fibrosis | Urine | Markedly elevated in patients with various CKDs | ELISA | [2] |

Signaling Pathways Involving MMP-7

MMP-7 is intricately involved in several signaling pathways that regulate its expression and are, in turn, modulated by its proteolytic activity.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a key regulator of MMP-7 expression. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes, including MMP-7.[5] Conversely, MMP-7 can cleave E-cadherin, leading to the release of β-catenin from adherens junctions, which can then enter the nucleus and further amplify Wnt signaling, creating a positive feedback loop.[12]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is also involved in regulating MMP-7 expression. Various growth factors and cytokines can activate receptor tyrosine kinases (RTKs), leading to a phosphorylation cascade that ultimately activates ERK. Activated ERK can then phosphorylate and activate transcription factors, such as c-Jun, which in turn can bind to the MMP-7 promoter and induce its transcription.

Experimental Protocols

To facilitate research on MMP-7, this section provides detailed methodologies for key experiments used to study its activity and function.

Gelatin Zymography for MMP Activity

Gelatin zymography is a sensitive method to detect the activity of gelatinases, including MMP-2 and MMP-9, and can be adapted for other MMPs by using different substrates. While gelatin is not the primary substrate for MMP-7, this protocol provides a foundational method for zymography that can be modified. For MMP-7, casein zymography is often more appropriate.

Materials:

-

10% SDS-PAGE gel containing 0.1% (1mg/ml) gelatin

-

2x SDS loading buffer (without 2-mercaptoethanol)

-

Washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

-

Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation: Collect conditioned media from cell cultures and centrifuge to remove debris. Concentrate the media if necessary. Mix the sample with 2x SDS loading buffer without reducing agents and without boiling.

-

Electrophoresis: Load samples onto the gelatin-containing SDS-PAGE gel. Run the gel at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel overnight at 37°C in the incubation buffer. This allows the renatured MMPs to digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution for 1 hour, followed by destaining until clear bands of gelatin degradation appear against a blue background.

-

Visualization: Image the gel. The clear bands represent areas of proteolytic activity, and the molecular weight can be estimated by comparison to protein standards.

Western Blotting for MMP-7 Detection

Western blotting allows for the specific detection and quantification of pro- and active forms of MMP-7.

Materials:

-

Protein samples (cell lysates or conditioned media)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MMP-7

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues, or use concentrated conditioned media. Determine protein concentration using a suitable assay (e.g., BCA).

-

Electrophoresis: Separate proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against MMP-7 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Pro-MMP-7 will appear at approximately 28-30 kDa, and the active form at around 19-21 kDa.[1]

Cell Invasion Assay (Boyden Chamber/Transwell Assay)

This assay measures the invasive potential of cells in response to chemoattractants, which is often dependent on the activity of MMPs like MMP-7. The effect of MMP-7 can be studied by treating cells with MMP-7 inhibitors or by using siRNA to knock down its expression.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel or another basement membrane extract

-

Cell culture medium (serum-free and serum-containing)

-

Cells of interest (e.g., cancer cells)

-

MMP-7 inhibitor or MMP-7 siRNA and transfection reagents (optional)

-

Fixing solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

-

Microscope

Procedure:

-

Coating Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 30 minutes to allow it to solidify.

-

Cell Preparation: Culture cells to sub-confluency. If using siRNA, transfect the cells 24-48 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium.

-

Seeding Cells: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Transwell plate. Seed the prepared cells in the upper chamber of the Matrigel-coated inserts. If using an inhibitor, add it to the cell suspension before seeding.

-

Incubation: Incubate the plate at 37°C for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

-

Fixation and Staining: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with a fixing solution. Stain the fixed cells with crystal violet.

-

Quantification: Wash the inserts to remove excess stain and allow them to dry. Count the number of stained cells on the underside of the membrane in several microscopic fields. The number of invading cells is an indicator of the invasive potential.

Conclusion

MMP-7 is a critical enzyme in the dynamic process of extracellular matrix remodeling. Its ability to degrade a wide range of ECM components and cleave various cell surface molecules places it at the crossroads of numerous physiological and pathological processes. Understanding the intricate regulation of MMP-7 expression and activity, as well as its downstream effects, is paramount for the development of novel therapeutic strategies targeting diseases characterized by aberrant tissue remodeling, such as cancer and fibrosis. The data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to advance our knowledge of this multifaceted proteinase.

References

- 1. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Localising matrix metalloproteinase activities in the pericellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Matrix Metalloproteinases-7 and Kidney Fibrosis [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MMP7 cleaves remyelination-impairing fibronectin aggregates and its expression is reduced in chronic multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Matrix metalloproteinase interactions with collagen and elastin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levels of circulating MMP-7 degraded elastin are elevated in pulmonary disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Matrilysin (MMP-7) catalytic activity regulates β-catenin localization and signaling activation in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Mmp-7-IN-1: A Technical Guide to Solubility and Recommended Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mmp-7-IN-1, a potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7). The information presented herein is intended to support researchers in the effective handling and application of this compound in both in vitro and in vivo experimental settings.

Core Solubility Data

The solubility of this compound has been determined in various solvents, with the following data providing a quantitative summary for laboratory use.

| Solvent System | Use Case | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | In Vitro | 100 mg/mL (130.00 mM) | Requires sonication for complete dissolution. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 2.5 mg/mL (3.25 mM) | A clear solution is obtained.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | In Vivo | ≥ 2.5 mg/mL (3.25 mM) | A clear solution is obtained.[1] |

Recommended Solvents and Stock Solution Preparation

For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] For in vivo studies, multi-component solvent systems are necessary to achieve a biocompatible solution.

Storage of Stock Solutions: To maintain the integrity of the compound, it is recommended to aliquot and store stock solutions to avoid repeated freeze-thaw cycles.

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

Solutions should be stored in sealed containers, protected from moisture and light.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound are not publicly available from the manufacturer, a general methodology for assessing compound solubility in a research setting is provided below. This protocol is based on standard laboratory practices.

Objective: To determine the solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated analytical balance

-

Microcentrifuge

-

HPLC or other suitable analytical instrument

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh a specific amount of this compound (e.g., 5 mg).

-

Add a small, precise volume of the solvent (e.g., 100 µL of DMSO) to the solid compound.

-

Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

-

Place the vial in an ultrasonic bath for 15-30 minutes to aid in the dissolution of the solid.

-

Visually inspect the solution for any undissolved particles. If particles remain, incrementally add more solvent and repeat the vortexing and sonication steps until a clear, saturated solution is obtained or it is evident that the compound will not fully dissolve at that concentration.

-

-

Equilibration:

-

Allow the saturated solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure that the solution is truly saturated.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining undissolved solid.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Visualized Workflows

The following diagrams illustrate key processes related to the handling and application of this compound.

Caption: Workflow for preparing in vitro stock solutions of this compound.

Caption: Step-wise process for preparing an in vivo formulation of this compound.

Caption: A generalized workflow for experimental solubility determination.

References

An In-depth Technical Guide to the Upstream and Downstream Signaling of Matrix Metalloproteinase-7 (MMP-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is the smallest member of the MMP family of zinc-dependent endopeptidases.[1] Unlike other MMPs, it lacks a C-terminal hemopexin-like domain.[1] MMP-7 plays a crucial role in the breakdown of the extracellular matrix (ECM) and the processing of a variety of signaling molecules.[2][3] Its expression is tightly regulated at the transcriptional level, and its proteolytic activity triggers a cascade of downstream signaling events that are pivotal in both normal physiological processes, such as tissue remodeling and wound healing, and pathological conditions, including cancer progression and fibrosis.[3][4] This guide provides a comprehensive overview of the intricate signaling networks that govern and are governed by MMP-7, with a focus on the molecular mechanisms, quantitative data, and key experimental methodologies for its study.

Upstream Signaling of MMP-7: A Convergence of Pathways

The expression of the MMP7 gene is controlled by a complex interplay of signaling pathways that respond to a variety of extracellular cues, including growth factors, cytokines, and cell-cell interactions. These pathways converge on the MMP7 promoter to recruit a host of transcription factors that drive its expression.

Key Signaling Pathways Regulating MMP-7 Expression

Several major signaling cascades have been identified as key regulators of MMP-7 transcription:

-

Wnt/β-catenin Pathway: This is a central pathway in the regulation of MMP-7.[5] In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes, including MMP7.[6][7] The MMP7 promoter contains functional TCF/LEF binding sites, making it a direct target of Wnt/β-catenin signaling.[8] The loss of the tumor suppressor adenomatous polyposis coli (APC), a common event in colorectal cancer, leads to constitutive β-catenin stabilization and subsequent overexpression of MMP-7.[8]

-

MAPK/AP-1 Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator. Growth factors, such as epidermal growth factor (EGF), can activate the MAPK cascade, leading to the activation of the transcription factor activator protein-1 (AP-1).[9] The MMP7 promoter contains an AP-1 binding site, and the activation of this pathway is essential for MMP-7 induction by various stimuli, including growth factors and phorbol esters.[2][9] The JNK/c-Jun and ERK/c-Fos signaling axes are both implicated in the activation of AP-1-dependent MMP-7 transcription.[10][11]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, often activated by growth factors and cytokines, also contributes to MMP-7 expression. This pathway can be involved in the regulation of transcription factors that bind to the MMP7 promoter.[10] For instance, loss of the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway, has been associated with increased MMP-7 expression in triple-negative breast cancer.[12]

-

TGF-β Signaling: The role of transforming growth factor-beta (TGF-β) in regulating MMP-7 is context-dependent. In some normal tissues, TGF-β can suppress MMP-7 expression.[2] However, in many cancer cells, TGF-β can paradoxically induce MMP-7 expression, contributing to a more invasive phenotype.[2]

-

Cytokine Signaling: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are potent inducers of MMP-7 expression, particularly in inflammatory conditions and cancer.[2]

A diagram illustrating the convergence of these major upstream signaling pathways on the MMP7 gene is presented below.

Caption: Upstream signaling pathways converging on the MMP-7 gene.

Transcriptional Regulation of the MMP7 Promoter

The promoter region of the human MMP7 gene contains several well-characterized transcription factor binding sites that are crucial for its regulation.[2] These include a TATA box, an AP-1 site, and two PEA3 (Polyomavirus Enhancer A-binding Protein 3) sites.[2] The synergistic binding of transcription factors to these sites integrates the inputs from the various upstream signaling pathways to fine-tune MMP-7 expression.

| Transcription Factor | Binding Site | Activating Pathways | Key Functions in MMP-7 Regulation |

| β-catenin/TCF-4 | TCF/LEF consensus sequences | Wnt/β-catenin | Directly drives MMP-7 expression, particularly in colorectal cancer.[8] |

| AP-1 (c-Jun/c-Fos) | AP-1 site | MAPK (ERK, JNK) | Mediates MMP-7 induction by growth factors and phorbol esters.[2][9] |

| PEA3 | PEA3/ETS sites | MAPK (ERK) | Cooperates with AP-1 to enhance MMP-7 transcription in response to EGF.[9] |

| FOXA2 | Forkhead box binding site | - | A polymorphic binding site for FOXA2 in the MMP7 promoter is associated with increased MMP-7 levels in idiopathic pulmonary fibrosis.[13] |

| SOX18 | SOX consensus sequences | - | Regulates MMP-7 expression in prostate cancer.[10] |

| NF-κB | κB sites | TNF-α, IL-1β | Mediates inflammatory cytokine-induced MMP-7 expression.[10] |

Downstream Signaling of MMP-7: A Cascade of Proteolytic Events

Once expressed and secreted as a pro-enzyme, pro-MMP-7 is activated by proteolytic cleavage, often by other proteases such as plasmin or other MMPs.[2] Activated MMP-7 then exerts its biological effects by cleaving a wide array of substrates, thereby initiating downstream signaling cascades.

Key Substrates of MMP-7 and Their Functional Consequences

MMP-7 has a broad substrate specificity, targeting components of the ECM, cell surface receptors, and other signaling molecules.

-

Extracellular Matrix Components: MMP-7 efficiently degrades several ECM proteins, including:

-

Collagens (Type IV), Gelatins, Fibronectin, Laminin, and Tenascin-C: Cleavage of these structural components facilitates cell migration and invasion by breaking down physical barriers in the ECM.[1][2]

-

Perlecan: Degradation of this heparan sulfate proteoglycan, a key component of the basement membrane, contributes to the loss of tissue architecture.[14]

-

-

Cell Surface Proteins:

-

E-cadherin: Cleavage of this adhesion molecule disrupts cell-cell junctions, promoting an epithelial-to-mesenchymal transition (EMT)-like phenotype and releasing β-catenin from the cell membrane.[5][6] This liberated β-catenin can then translocate to the nucleus and further drive MMP-7 expression, creating a positive feedback loop.[6]

-

TNF-α: MMP-7 can cleave membrane-bound pro-TNF-α to its soluble, active form, thereby amplifying inflammatory responses.[2]

-

Fas Ligand (FasL): The effect of MMP-7 on FasL is context-dependent. It can either degrade FasL to protect cells from apoptosis or induce FasL expression to promote apoptosis.[15]

-

Heparin-Binding EGF (HB-EGF): Shedding of HB-EGF from the cell surface by MMP-7 leads to the activation of the EGF receptor (EGFR) and downstream signaling pathways like MEK/ERK, promoting cell proliferation and invasion.[16]

-

-

Other Bioactive Molecules:

-

IGF-Binding Proteins (IGFBPs): MMP-7 can cleave IGFBPs, particularly IGFBP-3, which increases the bioavailability of insulin-like growth factor (IGF) and promotes cell survival and proliferation.[17]

-

Pro-MMPs: MMP-7 can activate other MMPs, such as pro-MMP-2 and pro-MMP-9, amplifying the proteolytic cascade and further promoting ECM degradation.[18]

-

α-Defensins: In the intestine, MMP-7 activates pro-defensins into their mature, antimicrobial form, playing a role in innate immunity.[4]

-

The downstream signaling events initiated by MMP-7 are depicted in the following diagram.

References

- 1. In vivo Matrix Metalloproteinase-7 Substrates Identified in the Left Ventricle Post-Myocardial Infarction Using Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MMP7 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers [frontiersin.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Matrix Metalloproteinase-7 as a Surrogate Marker Predicts Renal Wnt/β-Catenin Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Catenin Regulates the Expression of the Matrix Metalloproteinase-7 in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epidermal growth factor upregulates matrix metalloproteinase-7 expression through activation of PEA3 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MMP7 matrix metallopeptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential activation of Wnt-β-catenin pathway in triple negative breast cancer increases MMP7 in a PTEN dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Allele-specific transactivation of matrix metalloproteinase 7 by FOXA2 and correlation with plasma levels in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrilysin/Matrix Metalloproteinase-7(MMP7) Cleavage of Perlecan/HSPG2 Creates A Molecular Switch to Alter Prostate Cancer Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Many Faces of Matrix Metalloproteinase-7 in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Differential Modulation of Matrix Metalloproteinases-2 and -7 in LAM/TSC Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mmp-7-IN-1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mmp-7-IN-1 is a highly potent and selective inhibitor of Matrix Metalloproteinase-7 (MMP-7), a key enzyme implicated in a variety of physiological and pathological processes, including cancer progression and fibrosis.[1] With an IC50 of 10 nM, this compound serves as a valuable tool for in vitro studies aimed at elucidating the role of MMP-7 in various biological contexts and for the initial stages of drug discovery.[1] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to assess its inhibitory effects on MMP-7 activity and its subsequent impact on cellular processes.

MMP-7, also known as matrilysin, is a zinc-dependent endopeptidase that degrades a wide range of extracellular matrix (ECM) components, including collagen IV, gelatin, fibronectin, and laminin.[2][3] Beyond its ECM-remodeling activity, MMP-7 is a critical modulator of cell signaling by processing various cell surface proteins. These include the release of tumor necrosis factor-alpha (TNF-α), Fas ligand (FasL), and E-cadherin, thereby influencing cell proliferation, apoptosis, and migration.[2][4][5] Dysregulation of MMP-7 activity is frequently observed in the tumor microenvironment, where it contributes to cancer cell invasion, metastasis, and angiogenesis.[3][4][6]

I. Biochemical Assays: Direct Inhibition of MMP-7 Activity

Fluorogenic Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of recombinant human MMP-7 and the inhibitory potential of this compound by monitoring the cleavage of a fluorogenic substrate.[7][8]

Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the fluorescence is quenched. Upon cleavage by active MMP-7, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is proportional to the enzyme activity.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35.

-

Recombinant Human MMP-7: Prepare a stock solution in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).

-

Fluorogenic Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare a stock solution in DMSO. The final concentration in the assay is typically near or below the Km value.

-

This compound: Prepare a serial dilution series in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

-

Assay Procedure (96-well black plate):

-

Add 40 µL of assay buffer to all wells.

-

Add 10 µL of this compound at various concentrations (or DMSO as a vehicle control) to the respective wells.

-

Add 20 µL of recombinant human MMP-7 solution to all wells except the substrate control wells. Add 20 µL of assay buffer to the substrate control wells.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 30 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) at 37°C in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each concentration of this compound.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| This compound Conc. (nM) | Fluorescence Rate (RFU/min) | % Inhibition |

| 0 (Vehicle) | 500 | 0 |

| 1 | 450 | 10 |

| 5 | 300 | 40 |

| 10 | 250 | 50 |

| 20 | 150 | 70 |

| 50 | 50 | 90 |

| 100 | 10 | 98 |

| IC50 (nM) | \multicolumn{2}{c | }{[Calculated Value] } |

II. Cell-Based Assays: Cellular Effects of MMP-7 Inhibition

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix, a process often mediated by MMP-7.[3][9]

Principle: Cancer cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells degrade the matrix and migrate through the pores of the insert towards the chemoattractant. The number of invaded cells is quantified after a specific incubation period.

Experimental Protocol:

-

Cell Culture: Use a cancer cell line known to express and secrete MMP-7 (e.g., pancreatic, colon, or breast cancer cell lines).

-

Reagent Preparation:

-

Serum-Free Medium: For cell starvation and assay medium.

-

Chemoattractant: Medium containing 10% Fetal Bovine Serum (FBS) or a specific growth factor.

-

This compound: Prepare various concentrations in serum-free medium.

-

Matrigel-coated Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts (8 µm pore size) and allow to solidify at 37°C.

-

-

Assay Procedure:

-

Starve the cancer cells in serum-free medium for 12-24 hours.

-

Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

-

Seed 5 x 10⁴ cells in the upper chamber of the pre-coated transwell inserts.

-

Fill the lower chamber with the chemoattractant medium.

-

Incubate for 24-48 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invaded cells on the bottom of the membrane with methanol and stain with a solution such as crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope in several random fields.

-

Data Presentation:

| Treatment | This compound Conc. (µM) | Number of Invaded Cells (or Absorbance) | % Invasion Inhibition |

| Vehicle Control | 0 | 250 | 0 |

| This compound | 0.1 | 200 | 20 |

| This compound | 1 | 125 | 50 |

| This compound | 10 | 50 | 80 |

Cell Viability/Cytotoxicity Assay (MTT or similar)

This assay determines if the observed effects of this compound are due to specific inhibition of MMP-7-mediated processes or general cytotoxicity.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (and a vehicle control).

-

Incubation: Incubate the cells for the same duration as the functional assays (e.g., 24-72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Presentation:

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.2 | 100 |

| 0.1 | 1.18 | 98.3 |

| 1 | 1.15 | 95.8 |

| 10 | 1.12 | 93.3 |

| 50 | 1.05 | 87.5 |

III. Analysis of MMP-7-Modulated Signaling Pathways

MMP-7 can influence key signaling pathways involved in cancer progression. Inhibition of MMP-7 with this compound is expected to modulate these pathways.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules downstream of MMP-7 activity.

Potential Pathways to Investigate:

-

EGFR/MEK/ERK Pathway: MMP-7 can shed EGFR ligands, leading to receptor activation.[9]

-

IGF-1R/Akt Pathway: MMP-7 can cleave IGFBPs, increasing the bioavailability of IGF-1.[5]

-

Fas/FasL Apoptosis Pathway: MMP-7 can cleave FasL from the cell surface, affecting apoptosis.[2]

Experimental Protocol:

-

Cell Treatment: Treat cancer cells with an effective concentration of this compound (determined from previous assays) for various time points.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, FasL).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation:

| Target Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) |

| p-Akt | Vehicle | 1.0 |

| p-Akt | This compound (1 µM) | 0.4 |

| Total Akt | Vehicle | 1.0 |

| Total Akt | This compound (1 µM) | 0.98 |

| FasL (cell-associated) | Vehicle | 1.0 |

| FasL (cell-associated) | This compound (1 µM) | 1.8 |

IV. Visualizations

Caption: Signaling pathways modulated by MMP-7 and inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Conformation-Specific Inhibitory Anti-MMP-7 Monoclonal Antibody Sensitizes Pancreatic Ductal Adenocarcinoma Cells to Chemotherapeutic Cell Kill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MMP7 Is Required to Mediate Cell Invasion and Tumor Formation upon Plakophilin3 Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Common MMP-7 polymorphisms and breast cancer susceptibility: a multi-stage study of association and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mmp-7-IN-1 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the progression of various diseases, including cancer and fibrosis, through its role in extracellular matrix degradation. Mmp-7-IN-1 is a potent and selective inhibitor of MMP-7, making it a valuable tool for preclinical research aimed at understanding the therapeutic potential of MMP-7 inhibition. These application notes provide a detailed guide for the recommended dosage and administration of this compound in in vivo studies, based on available preclinical data for closely related analogs.

Quantitative Data Summary

While specific in vivo dosage data for this compound is not yet publicly available, a recent study on a highly analogous and potent selective MMP-7 inhibitor, referred to as compound 15 (MMP-7-IN-3) , provides valuable guidance for dose-ranging studies. This compound was evaluated in a mouse model of kidney fibrosis.[1][2]

Table 1: Recommended Dosage of a Potent Selective MMP-7 Inhibitor (Compound 15/MMP-7-IN-3) in a Mouse Model of Kidney Fibrosis [1][2]

| Animal Model | Indication | Route of Administration | Dosage Range | Dosing Frequency | Vehicle |

| Mouse (Unilateral Ureteral Obstruction Model) | Kidney Fibrosis | Oral gavage | 3 - 30 mg/kg | Once daily | 0.5% (w/v) Methylcellulose in water |

Note: This data should be used as a starting point for establishing the optimal dosage of this compound in your specific experimental model. It is crucial to perform dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies to determine the efficacious and well-tolerated dose for your research needs.

Signaling Pathway

MMP-7 is a downstream target of various signaling pathways implicated in disease progression. Its inhibition by compounds like this compound can modulate these pathways to achieve therapeutic effects.

Experimental Protocols

The following protocols are based on the methodology used for the in vivo evaluation of the closely related MMP-7 inhibitor, compound 15 (MMP-7-IN-3), in a murine model of unilateral ureteral obstruction (UUO) induced kidney fibrosis.[1][2]

Animal Model: Unilateral Ureteral Obstruction (UUO) in Mice

This model is commonly used to induce progressive kidney fibrosis.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scissors, forceps, sutures)

-

This compound

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water

Procedure:

-

Anesthetize the mice using a calibrated vaporizer with isoflurane.

-

Make a midline abdominal incision to expose the kidneys.

-

Isolate the left ureter and ligate it at two points using non-absorbable sutures.

-

Cut the ureter between the two ligatures.

-

Close the abdominal incision with sutures.

-

Administer post-operative analgesics as per institutional guidelines.

-

Sham-operated animals undergo the same procedure without ureteral ligation.

Preparation of this compound Formulation

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose solution

-

Sterile water

-

Mortar and pestle or other homogenization equipment

-

Vortex mixer

-

Sonicator

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals.

-

Weigh the this compound powder accurately.

-

Prepare the 0.5% (w/v) methylcellulose solution by dissolving methylcellulose powder in sterile water.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.

-